![B1575022 Cancer/testis antigen 1 (60-72)](/img/no-structure.png)
Cancer/testis antigen 1 (60-72)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
1. Cancer Immunotherapy
Cancer/testis (CT) antigens, including antigen 1 (60-72), are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. Their unique expression pattern and immunogenicity in cancer patients make them promising targets for cancer immunotherapy. Clinical trials with CT antigens like MAGE-A and NY-ESO-1 are currently ongoing, exploring their potential as antigen-specific cancer vaccines (Scanlan et al., 2002).
2. Biomarkers for Early Cancer Detection
CT antigens, due to their restricted expression in testis and cancers, can be used as biomarkers for early detection of various cancers. They are considered immunogenic when expressed in cancers, making them ideal candidates for diagnostic and therapeutic purposes (Ghafouri-Fard & Modarressi, 2009).
3. Tumor Progression and Metastasis
CT antigens are often associated with high-grade, late-stage cancers, suggesting a role in tumor progression and metastasis. Their expression is variable among different tumor types and is more frequent in advanced cancers with stem cell-like characteristics (Caballero & Chen, 2009).
4. Role in Oncogenesis
CT antigens may contribute to the neoplastic phenotype by recapitulating parts of the germline gene-expression program. This could include features like immortality, invasiveness, immune evasion, and metastatic capacity, thus playing a role in oncogenesis (Simpson et al., 2005).
5. Development of Diagnostic and Therapeutic Methods
CT antigens, due to their specific expression in cancers and immunogenicity, are explored for the development of novel diagnostic and therapeutic methods. For example, in epithelial ovarian cancer, specific CT antigens have shown promise as targets for immunotherapy and early diagnostics (Garg et al., 2007).
6. Utility in Cancer Vaccine Trials
CT antigens' role as novel biomarkers and therapeutic targets has significant implications for the clinical management of cancers, including urological malignancies. They have potential roles in cancer vaccine trials and as novel biomarkers with increased specificity and sensitivity compared to currently used markers (Kulkarni et al., 2012).
properties
sequence |
APRGPHGGAASGL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (60-72); NY-ESO-1 (60-72) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.